DL-Norepinephrine 3-Sulfate
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Overview
Description
DL-Norepinephrine 3-Sulfate is a derivative of norepinephrine, a neurotransmitter and hormone involved in the body’s fight-or-flight response. This compound is a sulfate ester of norepinephrine, which plays a crucial role in various physiological processes, including the regulation of blood pressure and the modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Norepinephrine 3-Sulfate typically involves the sulfation of norepinephrine. This process can be achieved through the reaction of norepinephrine with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: DL-Norepinephrine 3-Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to norepinephrine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Norepinephrine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Norepinephrine 3-Sulfate has a wide range of applications in scientific research:
Mechanism of Action
DL-Norepinephrine 3-Sulfate exerts its effects primarily through its interaction with adrenergic receptors. It acts as a peripheral vasoconstrictor by stimulating alpha-adrenergic receptors, leading to increased vascular resistance and blood pressure. Additionally, it influences beta-adrenergic receptors, resulting in increased heart rate and contractility . The compound also modulates immune responses by altering cytokine release from dendritic cells .
Comparison with Similar Compounds
Norepinephrine: The parent compound, primarily involved in neurotransmission and hormonal regulation.
Epinephrine: Another closely related compound with similar physiological effects but with a methyl group attached to the nitrogen atom.
Dopamine: A precursor to norepinephrine with distinct roles in neurotransmission and reward pathways.
Uniqueness: DL-Norepinephrine 3-Sulfate is unique due to its sulfate ester group, which imparts different chemical properties and biological activities compared to its parent compound, norepinephrine. This modification allows for distinct interactions with biological targets and potential therapeutic applications .
Properties
Molecular Formula |
C8H11NO6S |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
[5-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-6(10)8(3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14) |
InChI Key |
AXVWGBSBINEIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
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